molecular formula C8H7F3N2S B162154 [4-(Trifluoromethyl)phenyl]thiourea CAS No. 1736-72-7

[4-(Trifluoromethyl)phenyl]thiourea

Cat. No. B162154
CAS RN: 1736-72-7
M. Wt: 220.22 g/mol
InChI Key: OWTDDZMFRLUBQI-UHFFFAOYSA-N
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Description

“[4-(Trifluoromethyl)phenyl]thiourea” is an isothiocyanate derivative . It has an empirical formula of C8H7F3N2S and a molecular weight of 220.21 .


Synthesis Analysis

“this compound” may be used in the synthesis of 6-[1-amino-3-(4-trifluoromethylphenyl)-thiourea]-2-ethylbenzo[de]isoquinoline-1,3-dione . A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” has been characterized by single crystal XRD .


Physical And Chemical Properties Analysis

“this compound” is a solid with a melting point of 142-146 °C .

Scientific Research Applications

Synthesis and Characterization

  • [4-(Trifluoromethyl)phenyl]thiourea derivatives exhibit potential in synthesis and characterization. A study by Qiao et al. (2017) focused on synthesizing acyl thiourea derivatives with 4-(trifluoromethyl)phenyl moiety, characterizing them through spectroscopic methods and evaluating their in vitro anti-fungal and antioxidant activities. This highlights their potential in medicinal chemistry (Qiao et al., 2017).

Organocatalysis

  • Thioureas, including those with 4-(trifluoromethyl)phenyl motifs, are significant in organocatalysis. Nickisch et al. (2020) replaced common motifs in thiourea catalysts with tailorable groups, demonstrating their suitability as organocatalysts in various chemical reactions (Nickisch et al., 2020). Zhang et al. (2014) further emphasized the role of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea in organocatalysis, highlighting its effectiveness in stabilizing transition states through hydrogen bonding (Zhang et al., 2014).

Catalytic Performance

  • Jiménez et al. (2016) studied bifunctional thioureas with α-trifluoromethyl groups, evaluating their catalytic performance in Michael addition reactions. This research underscores the role of fluorination in enhancing hydrogen-bonding interactions in organocatalysis (Jiménez et al., 2016).

Spectroscopic and Computational Studies

  • Studies on thiourea derivatives, including 4-(trifluoromethyl)phenylthiourea, have been conducted to understand their structural and electronic properties. Mary et al. (2016) performed spectroscopic, computational, and molecular dynamics investigations on these compounds, highlighting their potential in drug development (Mary et al., 2016).

Biological Activity

  • Derivatives of this compound have been explored for their biological activities. Bielenica et al. (2017) synthesized diaryl derivatives incorporating 1H-tetrazol-5-yl and 1,3-thiazolidin-4-one scaffolds based on 3-(trifluoromethyl)phenylthioureas and evaluated their cytotoxic and anti-HIV properties (Bielenica et al., 2017).

Sensor Applications

  • Ethynylated-thiourea derivatives, including those with 4-(trifluoromethyl)phenyl groups, have been investigated as sensing materials for detecting gases like CO2, as shown by Daud et al. (2019). These studies contribute to the development of novel gas sensors (Daud et al., 2019).

Chemoselective Oxidation

  • This compound derivatives have been employed as catalysts in chemoselective oxidation reactions. Russo et al. (2009) demonstrated their use in the oxidation of sulfides with tert-butyl hydroperoxide, achieving high yield and selectivity (Russo et al., 2009).

Safety and Hazards

“[4-(Trifluoromethyl)phenyl]thiourea” is considered hazardous. It is toxic if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Personal protective equipment, including face protection, is recommended when handling this compound .

Future Directions

Thiourea derivatives, including “[4-(Trifluoromethyl)phenyl]thiourea”, are being studied for their potential applications in various fields, including medicine . They are known for their diverse biological activities and are being investigated for their potential as new drugs .

properties

IUPAC Name

[4-(trifluoromethyl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2S/c9-8(10,11)5-1-3-6(4-2-5)13-7(12)14/h1-4H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTDDZMFRLUBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380634
Record name N-[4-(Trifluoromethyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1736-72-7
Record name N-[4-(Trifluoromethyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-(Trifluoromethyl)phenyl)thiourea
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Trifluoromethylaniline (2.00 g; 12.4 mmol) and potassium thiocyanate (4.82 g; 49.7 mmol) was suspended in 1N aqueous HCl (20 ml). A clear solution was obtained upon heating to reflux (after 1 hour, a precipitate started to form). The mixture was refluxed overnight, then cooled to room temperature and extracted with ethyl acetate. The organic phase was washed with brine and dried with anhydrous sodium sulphate. Solvent was removed, and the residual oil was striped twice from acetonitril, to give a quantitative yield of (4-trifluoromethylphenyl)thiourea.
Quantity
2 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
4.82 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the [4-(Trifluoromethyl)phenyl]thiourea moiety in drug discovery, and what biological activities have been observed in this study?

A1: this compound derivatives have emerged as promising scaffolds in drug discovery due to their diverse biological activities. In a recent study [], researchers synthesized a series of 1-(3-cyano-substituted[b]thiophen-2-yl)-3-(4-(trifluoromethyl)phenyl)thiourea derivatives. These compounds, particularly compound 6a, exhibited potent antibacterial activity against Bacillus strains, demonstrating comparable potency to the standard drug ampicillin. Moreover, compounds 3e, 4d, and 6a displayed significant anti-inflammatory activity, even surpassing the potency of the standard drug used in the study. This highlights the potential of this compound derivatives as lead compounds for developing novel antibacterial and anti-inflammatory agents.

Q2: How does the structure of these thiourea derivatives influence their biological activity?

A2: While the exact mechanism of action remains to be elucidated, the study suggests that the presence of the This compound moiety plays a crucial role in the observed biological activities []. Modifications to the substituents on the thiophene ring were found to influence both antibacterial and anti-inflammatory potency. Further research exploring structure-activity relationships (SAR) is crucial to optimize these compounds for enhanced activity and selectivity. This could involve systematic modifications to the core structure, exploring different substituents, and investigating their impact on target binding and downstream effects.

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